molecular formula C19H14FN3O6S B2688603 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1251559-78-0

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2688603
CAS No.: 1251559-78-0
M. Wt: 431.39
InChI Key: WKAHDEXRZKIUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a heterocyclic compound featuring a benzodioxol moiety linked via an acetamide group to a dihydropyridazinone core substituted with a 3-fluorobenzenesulfonyl group. The compound’s stereochemical and crystallographic properties may have been analyzed using tools like SHELX, a widely used software for small-molecule refinement .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O6S/c20-12-2-1-3-14(8-12)30(26,27)18-6-7-19(25)23(22-18)10-17(24)21-13-4-5-15-16(9-13)29-11-28-15/h1-9H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAHDEXRZKIUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the fluorobenzenesulfonyl group and the dihydropyridazinone moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs (from provided evidence) share acetamide linkages and heterocyclic cores but differ in substituents and pharmacophores. Below is a comparative analysis based on structural features:

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name / ID (Evidence Source) Core Structure Key Substituents Molecular Weight (Hypothetical) Potential Functional Impact
Target Compound Benzodioxol + dihydropyridazinone 3-Fluorobenzenesulfonyl ~450 g/mol Enhanced metabolic stability
(S)-Compound 11p () Benzo[e][1,4]diazepin-2-one Pyrimido[4,5-d]pyrimidine, methylpyridinyl ~700 g/mol Kinase inhibition potential
Compound 6y () Indole + pyridine Chlorobenzoyl, tert-butylphenyl ~600 g/mol Lipophilicity modulation
Stereoisomers o, n, m () Hexanamide + tetrahydropyrimidinone Dimethylphenoxy, phenyl groups ~650 g/mol Stereospecific binding

Key Observations:

Benzodioxol vs. Benzodiazepine/Indole Cores : The target compound’s benzodioxol group may confer distinct electronic effects compared to the benzo[e][1,4]diazepin-2-one () or indole () cores, influencing receptor affinity or solubility .

Sulfonyl vs. Chlorobenzoyl Groups : The 3-fluorobenzenesulfonyl substituent in the target compound likely enhances polarity and metabolic stability relative to the chlorobenzoyl group in Compound 6y () .

Fluorine Substitution: The fluorine atom in the target compound’s benzenesulfonyl group may reduce oxidative metabolism compared to non-fluorinated analogs, a common strategy in drug design.

Stereochemical Complexity : The stereoisomers in highlight the importance of stereochemistry in biological activity, suggesting that the target compound’s activity could be sensitive to its own stereochemical configuration .

Research Findings and Limitations

  • Structural Insights: The dihydropyridazinone core in the target compound is a known pharmacophore in PDE (phosphodiesterase) inhibitors, though direct evidence of this activity is absent in the provided data.
  • Synthetic Challenges : The sulfonyl and fluorinated groups may complicate synthesis compared to analogs like Compound 11p (), which lacks these moieties.
  • Data Gaps: No experimental data (e.g., IC50, solubility, bioavailability) are available in the provided evidence, limiting empirical comparison.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and implications for therapeutic use based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of benzodioxoles and features a complex structure that includes a benzodioxole moiety and a pyridazinone derivative. Its chemical formula is C17H13FN2O4SC_{17}H_{13}FN_{2}O_{4}S with a molecular weight of approximately 360.36 g/mol. The presence of functional groups such as sulfonamides and diketones suggests potential interactions with biological targets.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, which may be relevant to the activity of this compound. For instance, related compounds have shown significant inhibition of α-amylase, an enzyme critical for carbohydrate metabolism. In vitro assays indicated IC50 values for α-amylase inhibition as low as 0.68 µM for certain derivatives, suggesting strong antidiabetic activity .

Anticancer Activity

The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures exhibited IC50 values ranging from 26 to 65 µM against different cancer types, indicating potential as anticancer agents . The mechanism may involve the disruption of metabolic pathways essential for cancer cell proliferation.

Biological assays suggest that this compound may exert its effects through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound likely inhibits enzymes involved in glucose metabolism and cancer cell growth.
  • Receptor Interaction : It may interact with specific receptors or signaling pathways that modulate cellular responses to stress or metabolic changes.

In Vitro Studies

A study characterized several benzodioxole derivatives for their biological activity. Compounds were tested against α-amylase and various cancer cell lines using MTS assays to assess cytotoxicity. Results indicated that certain derivatives not only inhibited α-amylase effectively but also showed selective toxicity towards cancer cells while sparing normal cells .

In Vivo Studies

In vivo assessments using streptozotocin-induced diabetic mice revealed that specific benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This demonstrates the potential of these compounds in managing diabetes through modulation of glucose metabolism.

Comparative Analysis Table

Activity Compound IC50 Value Reference
α-Amylase InhibitionIIc (Benzodioxole derivative)0.68 µM
Cytotoxicity (Cancer)Various Benzodioxole Derivatives26–65 µM
Blood Glucose ReductionIIc (In Vivo Study)Significant reduction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.